1-(4-Fluorophenyl)butan-2-amine hydrochloride 1-(4-Fluorophenyl)butan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 23194-79-8
VCID: VC3021857
InChI: InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
SMILES: CCC(CC1=CC=C(C=C1)F)N.Cl
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol

1-(4-Fluorophenyl)butan-2-amine hydrochloride

CAS No.: 23194-79-8

Cat. No.: VC3021857

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)butan-2-amine hydrochloride - 23194-79-8

Specification

CAS No. 23194-79-8
Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
IUPAC Name 1-(4-fluorophenyl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
Standard InChI Key MZMRYQWRCZRMIQ-UHFFFAOYSA-N
SMILES CCC(CC1=CC=C(C=C1)F)N.Cl
Canonical SMILES CCC(CC1=CC=C(C=C1)F)N.Cl

Introduction

Chemical Structure and Properties

1-(4-Fluorophenyl)butan-2-amine hydrochloride is a phenethylamine derivative with the molecular formula C10H15ClFN. The parent compound, 1-(4-Fluorophenyl)butan-2-amine, has the formula C10H14FN, with the hydrochloride form representing its salt . The compound features a specific structural arrangement that contributes to its chemical behavior and potential biological activity.

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and identification systems, as detailed in Table 1.

Table 1: Chemical Identifiers of 1-(4-Fluorophenyl)butan-2-amine hydrochloride

ParameterIdentifier
CAS Number23194-79-8
Molecular FormulaC10H15ClFN
Molecular Weight203.68 g/mol
IUPAC Name1-(4-fluorophenyl)butan-2-amine hydrochloride
InChIInChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
InChIKeyMZMRYQWRCZRMIQ-UHFFFAOYSA-N
SMILESCCC(CC1=CC=C(C=C1)F)N.Cl
Parent Compound CID17879170

Physical Properties

The physical characteristics of 1-(4-Fluorophenyl)butan-2-amine hydrochloride contribute to its handling requirements and potential applications in research settings.

Table 2: Physical Properties of 1-(4-Fluorophenyl)butan-2-amine hydrochloride

PropertyDescription
AppearanceWhite solid/powder
Storage TemperatureRecommended at -4°C (1-2 weeks), -20°C (1-2 years)
SolubilityInformation limited in available sources
StabilityRequires controlled storage conditions

Parent Compound Relationship

The compound represents the hydrochloride salt of 1-(4-Fluorophenyl)butan-2-amine (CAS: 23292-09-3). The parent compound has a molecular weight of 167.22 g/mol and exhibits properties that are modified in the salt form to enhance stability or solubility for research applications .

Mechanism of Action and Biological Activity

The compound's structural features suggest potential activity in modulating neurotransmitter systems, possibly influencing serotonin and dopamine receptors, which could impact mood and behavior regulation. These characteristics make it a subject of interest in psychopharmacological research.

Applications in Research and Drug Development

Medicinal Chemistry Applications

1-(4-Fluorophenyl)butan-2-amine hydrochloride has several scientific applications, primarily in medicinal chemistry. Its potential psychoactive properties make it a candidate for drug development research. The compound may serve as:

  • A chemical building block for more complex pharmaceutical compounds

  • A reference standard in analytical chemistry

  • A tool compound for studying structure-activity relationships

Structural Relationship to Pharmaceutical Compounds

The structural motif present in 1-(4-Fluorophenyl)butan-2-amine hydrochloride shares similarities with other compounds used in pharmaceutical research. For instance, fluorophenyl-containing compounds have been explored in the development of various therapeutic agents. The search results reference related compounds such as:

  • 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, investigated as a potential atypical antipsychotic agent

  • Various fluorophenyl-containing amines that serve as intermediates in pharmaceutical synthesis

This structural relationship highlights the compound's relevance in pharmaceutical research contexts.

Hazard StatementDescriptionHazard Category
H302Harmful if swallowedAcute toxicity, oral, Category 4
H315Causes skin irritationSkin corrosion/irritation, Category 2
H319Causes serious eye irritationSerious eye damage/eye irritation, Category 2A
H335May cause respiratory irritationSpecific target organ toxicity, single exposure, Category 3
InventoryStatus
European Inventory of Existing Commercial Chemical Substances (EINECS)Not Listed
EC InventoryNot Listed
United States Toxic Substances Control Act (TSCA) InventoryNot Listed
China Catalog of Hazardous Chemicals 2015Not Listed
New Zealand Inventory of Chemicals (NZIoC)Not Listed
Philippines Inventory of Chemicals and Chemical Substances (PICCS)Not Listed
Vietnam National Chemical InventoryNot Listed
Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)Not Listed

This regulatory profile suggests that the compound is primarily used in research contexts rather than in commercial or consumer applications.

SupplierCatalog/Reference NumberPackaging Options
VulcanchemVC3021857Not specified
CymitQuimica3D-YAA19479100 mg, 1 g
American ElementsOMXX-293048-01Various sizes

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